Hydrogen Bond Donor Capacity: Terminal Hydroxyl vs. Unsubstituted Parent
The target compound possesses a single hydrogen bond donor (the -OH group) and four hydrogen bond acceptors, which is in stark contrast to the parent 1,2,3,6-tetrahydrophthalimide (CAS 85-40-5), which has no H-bond donor [1]. This functional group difference directly impacts solubility profiles, with the parent compound having a documented aqueous solubility of 15 g/L at 20°C . The -OH handle on the target enables solubility enhancement in polar protic solvents and provides a critical attachment point for further conjugation, a feature absent in the parent.
| Evidence Dimension | Hydrogen Bonding and Solubility |
|---|---|
| Target Compound Data | H-Bond Donors: 1; Acceptors: 4. Solubility not empirically confirmed, but predicted to be higher than the parent based on -OH group contribution. |
| Comparator Or Baseline | 1,2,3,6-Tetrahydrophthalimide (CAS 85-40-5): H-Bond Donors: 0; Acceptors: 3. Solubility: 15 g/L (20°C). |
| Quantified Difference | A qualitative difference of one hydrogen bond donor, implying improved water solubility and vastly superior derivatization capacity. |
| Conditions | Physicochemical property comparison based on published data. |
Why This Matters
The terminal -OH group is essential for downstream functionalization via esterification, etherification, or oxidation; its absence in the parent compound precludes these synthetic pathways entirely, governing procurement choice for multi-step syntheses.
- [1] Molbase Encyclopedia. N-(2-HYDROXYETHYL)-1,2,3,6-TETRAHYDROPHTHALIMIDE. H-Bond Donors:1; Acceptors:4. View Source
